molecular formula C14H20ClNO3 B1143224 4-(2-Piperidinoethoxy)benzoic acid hydrochloride CAS No. 166975-76-4

4-(2-Piperidinoethoxy)benzoic acid hydrochloride

Cat. No.: B1143224
CAS No.: 166975-76-4
M. Wt: 285.77
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Description

4-(2-Piperidinoethoxy)benzoic acid hydrochloride is an organic compound with the molecular formula C14H19NO3.ClH. It is a mono-constituent substance known for its applications in various scientific fields. The compound is characterized by the presence of a piperidine ring attached to an ethoxy group, which is further connected to a benzoic acid moiety. This structure imparts unique chemical and physical properties to the compound, making it valuable in research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the benzoic acid is replaced by the piperidinoethoxy group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Reaction Conditions:

    Temperature: 80-100°C

    Solvent: Dimethylformamide (DMF) or similar polar aprotic solvent

    Reaction Time: 12-24 hours

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(2-Piperidinoethoxy)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Scientific Research Applications

4-(2-Piperidinoethoxy)benzoic acid hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzoic acid moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid
  • 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid hydrochloride
  • 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid ketone

Uniqueness

4-(2-Piperidinoethoxy)benzoic acid hydrochloride is unique due to its specific structural features, such as the combination of a piperidine ring and benzoic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications. Compared to similar compounds, it offers enhanced binding affinity and selectivity for certain molecular targets, which can be advantageous in drug development and other research areas .

Properties

IUPAC Name

4-(2-piperidin-1-ylethoxy)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c16-14(17)12-4-6-13(7-5-12)18-11-10-15-8-2-1-3-9-15;/h4-7H,1-3,8-11H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVTYSMYHSVDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057841
Record name 4-(2-Piperidinoethoxy)benzoic acid hydrochloride(1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84449-80-9
Record name Benzoic acid, 4-[2-(1-piperidinyl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84449-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Piperidinoethoxy)benzoic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084449809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Piperidinoethoxy)benzoic acid hydrochloride(1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-piperidinoethoxy]benzoic acid hydrochloride
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